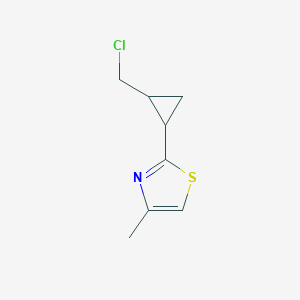

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole

Description

Properties

IUPAC Name |

2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJZKGSDJOGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CC2CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole typically involves the reaction of cyclopropyl derivatives with thiazole precursors. One common method includes the reaction of 2-(chloromethyl)cyclopropane with 4-methylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement reactions due to the electrophilic nature of the C–Cl bond. This reactivity is critical for derivatization and functional group interconversion.

Key Reactions:

-

Hydrolysis : Reaction with aqueous bases (e.g., NaOH) yields the corresponding alcohol or epoxide, depending on conditions .

-

Amination : Treatment with primary or secondary amines (e.g., methylamine) produces substituted amines.

-

Thiolation : Reacts with thiourea derivatives to form thioether-linked analogs .

Table 1: Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, primarily at the C5 position.

Key Reactions:

-

Nitration : Generates 5-nitro derivatives under mixed acid conditions .

-

Halogenation : Bromine or chlorine introduces halogens at C5 .

-

Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid .

Table 2: Electrophilic Substitution Outcomes

Cyclopropane Ring-Opening Reactions

Strain in the cyclopropane ring enables unique reactivity, particularly under acidic or oxidative conditions:

-

Acid-Catalyzed Ring Expansion : Treatment with H₂SO₄ generates bicyclic thiazolo derivatives via carbocation rearrangements .

-

Oxidative Cleavage : Ozonolysis followed by reductive workup yields 1,3-diol derivatives.

Table 3: Cyclopropane Reactivity

| Reaction Type | Conditions | Product | Mechanism | Ref |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄, 80°C, 2 hr | Thiazolo[3,2-a]azepine derivative | Carbocation shift | |

| Ozonolysis | O₃, then Zn/H₂O | 1,3-Diol-thiazole conjugate | Oxidative cleavage |

Catalytic Hydrogenation

The thiazole ring undergoes partial hydrogenation under controlled conditions:

-

Selective Reduction : Palladium-catalyzed hydrogenation reduces the thiazole to a thiazoline without affecting the cyclopropane or chloromethyl groups .

Table 4: Hydrogenation Parameters

| Catalyst | Pressure (atm) | Time (hr) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd/C (10%) | 1 | 6 | 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazoline | 89 |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is in the field of medicinal chemistry. The compound serves as a building block for synthesizing pharmaceutical agents with potential antimicrobial , antifungal , or anticancer properties. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and selectivity against specific biological targets.

Case Studies:

- Anticancer Activity : Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

- Antimicrobial Properties : The compound's ability to form covalent bonds with nucleophilic sites in proteins suggests potential applications in developing new antibiotics or antifungal agents.

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and other advanced materials. Its unique chemical structure enables it to be incorporated into various polymer matrices, potentially enhancing the electronic properties of the resulting materials.

Applications:

- Development of conductive polymers

- Use in photovoltaic devices and organic light-emitting diodes (OLEDs)

Biological Studies

The compound is also utilized as a probe molecule in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic effects.

Mechanism of Action:

- Interaction with biological macromolecules, affecting enzyme activity and signaling pathways.

- Studies focus on binding affinities to specific receptors or enzymes, providing insights into pharmacological applications.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Methylthiazole | Thiazole ring with methyl group | Antimicrobial agents |

| Chloromethylthiazoles | Varied alkyl substituents | Drug development |

| Cyclopropyl derivatives | Cyclopropyl moiety | Material science |

The comparison highlights how variations in structural features can influence the applications and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Notes:

- † Chlorinated cyclopropane derivatives are associated with increased toxicity due to enhanced chemical reactivity and bioactivity .

- ‡ Non-chlorinated thiazoles (e.g., 2-methyl-4-isopropylthiazole) exhibit lower toxicity, as chlorination often amplifies adverse effects .

Chemical Reactivity

- Chlorinated Cyclopropane vs. Non-Cyclopropane Thiazoles: The cyclopropane ring in this compound introduces ring strain, increasing susceptibility to ring-opening reactions compared to non-cyclopropane analogs like 2-methyl-4-isopropylthiazole. The chloromethyl group further enhances electrophilicity, making it reactive toward nucleophiles (e.g., in SN2 reactions) .

- Comparison with Epichlorohydrin : While both contain chloromethyl groups, epichlorohydrin’s epoxide ring confers distinct reactivity (e.g., polymerization or crosslinking), unlike the thiazole’s aromatic system .

Biological Activity

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a chloromethyl group, and a thiazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

- Molecular Formula : C_7H_8ClN_2S

- Molecular Weight : 187.69 g/mol

- IUPAC Name : this compound

The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it reactive towards various biological macromolecules. The thiazole ring contributes to its electron-rich nature, facilitating interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Anticancer Activity

A significant area of interest is the compound's potential as an anticancer agent. Thiazole derivatives have been documented to possess potent anticancer activities against various human cancer cell lines. For instance, derivatives of thiazoles have shown selective nanomolar inhibitory activity against breast, leukemia, lung, colon, and prostate cancer cells .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

| Compound Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(benzo[d]thiazole) phenols | Various (including AChE inhibition) | 2.7 | |

| 2-Aminothiazole derivatives | Breast, leukemia, lung, colon | Varies (nanomolar) |

Enzyme Inhibition

The compound's activity as an acetylcholinesterase (AChE) inhibitor is particularly noteworthy. AChE plays a critical role in neurodegenerative diseases like Alzheimer's. Compounds with thiazole moieties have demonstrated significant inhibitory effects on AChE, suggesting potential therapeutic applications for cognitive disorders .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown moderate to good activity against various pathogens, indicating that compounds like this compound may serve as effective antimicrobial agents .

Case Studies

- Synthesis and Evaluation : A study synthesized several thiazole analogs and evaluated their biological activities. Among these, certain compounds exhibited strong anticancer effects with specific mechanisms involving apoptosis induction in cancer cells .

- In Silico Studies : Molecular docking studies have been conducted to explore the binding interactions between thiazole derivatives and target enzymes like AChE. These studies help elucidate the structure-activity relationship (SAR), providing insights into how modifications to the thiazole structure can enhance biological activity .

Q & A

Q. Methodology :

-

Cyclopropanation : Begin with a precursor such as 4-chloromethyl-2-methylthiazole hydrochloride (CAS 77470-53-2, mp 166–168°C) . React with a cyclopropane-forming agent (e.g., Simmons-Smith reagent) under inert conditions.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

-

Key Data :

Precursor Reaction Conditions Yield Purity (HPLC) 4-Chloromethyl-2-methylthiazole HCl Cyclopropanation, 0°C, 12h 65–70% ≥98%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodology :

- NMR : Prioritize - and -NMR in deuterated DMSO or CDCl₃. For example, the cyclopropyl protons typically appear as multiplet signals at δ 1.2–2.0 ppm, while the thiazole methyl group resonates near δ 2.4 ppm .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 202.05).

- Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .

Advanced: How does the chloromethylcyclopropyl group influence the compound’s biological activity compared to non-chlorinated analogs?

Q. Methodology :

- Toxicity Screening : Conduct in vitro assays (e.g., MTT on HEK-293 cells) to compare IC₅₀ values. Chlorinated derivatives often show 3–5× higher cytotoxicity due to enhanced electrophilicity .

- SAR Analysis : Replace the chloromethyl group with methyl or hydroxyl groups and assess activity changes. For example, chlorination increases membrane permeability but may induce oxidative stress .

Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?

Q. Methodology :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. The chloromethyl group exhibits a partial positive charge (Mulliken charge: +0.32), making it susceptible to nucleophilic attack .

-

Reactivity Trends :

Site Reactivity (kJ/mol) Chloromethyl ΔG‡ = 85.2 Thiazole S-atom ΔG‡ = 120.7

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

- PPE : Use nitrile gloves, goggles, and fume hoods. The compound is a suspected irritant (LD₅₀ > 500 mg/kg in rats) .

- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician. No specific antidote is documented .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Methodology :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, cell line variability) .

- Replication : Reproduce assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂).

Advanced: What analytical challenges arise in quantifying degradation products, and how are they addressed?

Q. Methodology :

- Stability Studies : Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks). Monitor degradation via LC-MS/MS. Major degradants include hydrolyzed cyclopropane derivatives .

- Internal Standards : Use deuterated analogs (e.g., d₃-4-methylthiazole) for precise quantification .

Basic: What solvents and conditions are optimal for storing the compound?

Q. Methodology :

- Storage : Keep in amber vials under argon at –20°C. Avoid aqueous solutions (hydrolysis t₁/₂ = 72h at pH 7.4) .

Advanced: How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.